molecular formula C20H16N4O3 B2970162 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 2034612-72-9

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No. B2970162
CAS RN: 2034612-72-9
M. Wt: 360.373
InChI Key: PHRSJTOZNZBUNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a chemical compound that has gained interest among scientists due to its potential applications in scientific research. This compound is also known as FPA-124 and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of derivatives related to N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, showcasing their chemical properties and potential for further modification, has been an area of considerable interest. Studies such as the one conducted by Kandinska et al. (2006) delve into the reaction of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine, exploring the conditions to achieve specific isomers and derivatives incorporating pharmacologically interesting fragments (Kandinska, I., Kozekov, I., & Palamareva, M., 2006). Similarly, the work by Fujimori et al. (1986) on synthesizing new heterocyclic compounds, including the azuleno[1,2-b]pyrrole and furan analogues, highlights the versatility of these chemical frameworks in generating novel compounds (Fujimori, K., Fukazawa, H., Nezu, Y., Yamane, K., Yasunami, M., & Takase, K., 1986).

Biological and Pharmacological Applications

The biological and pharmacological explorations of compounds structurally related to this compound have shown promising results. For instance, Sirakanyan et al. (2016) discovered that derivatives of pyridofuropyrimido[1,2-a]azepines exhibited significant anticonvulsant activity, outperforming commercial drugs like ethosuximide in certain cases (Sirakanyan, S., Geronikaki, A., Spinelli, D., Paronikyan, R. G., Dzhagatspanyan, I. A., Nazaryan, I. M., Akopyan, A. H., & Hovakimyan, A., 2016). Moreover, Abu‐Hashem and Al-Hussain (2022) synthesized a series of furochromone derivatives, some of which demonstrated excellent antimicrobial properties, further supporting the therapeutic potential of these compounds (Abu‐Hashem, A., & Al-Hussain, S., 2022).

Antimicrobial Activity

The search for new antimicrobial agents has led to the synthesis and testing of compounds with structures similar to this compound. A study by Joshi et al. (2011) synthesized a series of compounds showing potential antibacterial activity against various strains, highlighting the utility of such structures in combating microbial resistance (Joshi, R. S., Mandhane, P., Chate, A. V., & Gill, C., 2011).

properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c25-19(12-24-13-23-17-5-2-1-4-16(17)20(24)26)22-10-14-8-15(11-21-9-14)18-6-3-7-27-18/h1-9,11,13H,10,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRSJTOZNZBUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=CC(=CN=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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